DMTr-TNA-C(Bz)-amidite
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Overview
Description
DMTr-TNA-C(Bz)-amidite is a synthetic compound used in the field of nucleic acid chemistry. It is typically employed in the synthesis of modified oligonucleotides, which are short DNA or RNA molecules with various applications in research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-TNA-C(Bz)-amidite involves multiple steps, starting from the appropriate nucleoside. The nucleoside is first protected with a dimethoxytrityl (DMTr) group to prevent unwanted reactions. The benzoyl (Bz) group is then introduced to protect the amino group. Finally, the amidite group is added to enable the compound’s incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
DMTr-TNA-C(Bz)-amidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protecting groups under mild conditions.
Substitution: Incorporation into oligonucleotides through phosphoramidite chemistry.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Acidic conditions for DMTr removal, basic conditions for Bz removal.
Coupling: Tetrazole or other activators in anhydrous conditions.
Major Products
The major products formed from these reactions are modified oligonucleotides with specific sequences and functionalities, used in various research and therapeutic applications.
Scientific Research Applications
DMTr-TNA-C(Bz)-amidite is widely used in:
Chemistry: Synthesis of modified oligonucleotides for structural studies.
Biology: Development of probes and primers for polymerase chain reaction (PCR) and sequencing.
Medicine: Creation of antisense oligonucleotides and small interfering RNA (siRNA) for gene therapy.
Industry: Production of diagnostic tools and biosensors.
Mechanism of Action
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific nucleic acid sequences. This interaction can modulate gene expression, inhibit protein synthesis, or serve as a probe for detecting genetic material.
Comparison with Similar Compounds
Similar Compounds
- DMTr-TNA-C(Bz)-phosphoramidite
- DMTr-TNA-C(Bz)-phosphate
- DMTr-TNA-C(Bz)-thiophosphoramidite
Uniqueness
DMTr-TNA-C(Bz)-amidite is unique due to its specific protecting groups and amidite functionality, which provide stability and reactivity for oligonucleotide synthesis. Compared to similar compounds, it offers improved efficiency and versatility in various applications.
Properties
Molecular Formula |
C45H50N5O8P |
---|---|
Molecular Weight |
819.9 g/mol |
IUPAC Name |
N-[1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C45H50N5O8P/c1-31(2)50(32(3)4)59(56-29-13-27-46)58-41-39(30-55-43(41)49-28-26-40(48-44(49)52)47-42(51)33-14-9-7-10-15-33)57-45(34-16-11-8-12-17-34,35-18-22-37(53-5)23-19-35)36-20-24-38(54-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,47,48,51,52)/t39-,41?,43+,59?/m0/s1 |
InChI Key |
URCWUOWKRJMYKD-PKEKMKFOSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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